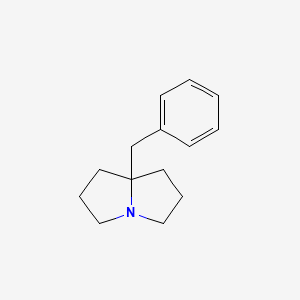

7a-benzylhexahydro-1H-pyrrolizine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-benzyl-1,2,3,5,6,7-hexahydropyrrolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-6-13(7-3-1)12-14-8-4-10-15(14)11-5-9-14/h1-3,6-7H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGJYNLISOHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507031 | |

| Record name | 7a-Benzylhexahydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-74-8 | |

| Record name | 7a-Benzylhexahydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7a Benzylhexahydro 1h Pyrrolizine and Its Analogues

Retrosynthetic Disconnections and Strategic Planning for the 7a-benzylhexahydro-1H-pyrrolizine Core

A retrosynthetic analysis of this compound reveals several strategic disconnections to access this target molecule from simpler, readily available starting materials. The core hexahydropyrrolizine skeleton, a fused bicyclic system containing a nitrogen atom at the bridgehead, can be disconnected in a few key ways.

One common approach involves the disconnection of one of the pyrrolidine (B122466) rings, leading to a proline derivative. For instance, a C-N bond disconnection within one of the rings could lead back to a substituted pyrrolidine or a linear amino-aldehyde or amino-ketone precursor, which can then be cyclized. A C-C bond disconnection is also a viable strategy, often employed in cycloaddition or ring-closing metathesis approaches.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection I (Intramolecular Cyclization): The target molecule can be envisioned as arising from an intramolecular cyclization of a suitably functionalized proline derivative. This could involve the formation of the second five-membered ring from a precursor already containing a pyrrolidine ring. For example, a proline ester with a pendant benzyl (B1604629) and a latent electrophilic or nucleophilic site could be a key intermediate.

Disconnection II ([3+2] Cycloaddition): The pyrrolizidine (B1209537) core can be constructed through a [3+2] cycloaddition reaction. This would involve an azomethine ylide, derived from an amino acid like proline, and a dipolarophile. To introduce the benzyl group at the 7a-position, a benzyl-substituted dipolarophile would be required.

Disconnection III (Ring-Closing Metathesis): A powerful strategy involves the disconnection of the final ring-closing step, leading to a diene precursor suitable for ring-closing metathesis (RCM). This would typically involve a substituted pyrrolidine bearing two alkenyl chains, which upon cyclization with a suitable catalyst, would form the second five-membered ring.

These retrosynthetic strategies provide a conceptual framework for the synthetic methodologies discussed in the following sections.

Established Synthetic Routes to Pyrrolizine and Hexahydropyrrolizine Systems

Several established methods have been successfully employed for the synthesis of the pyrrolizine and hexahydropyrrolizine ring systems. These can be broadly categorized into cycloaddition reactions, condensation and annulation strategies, and the reduction of aromatic precursors.

[3+2] Cycloaddition Reactions (e.g., Azomethine Ylides with Dipolarophiles)

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring, which is the core of the pyrrolizidine skeleton. nih.govbeilstein-journals.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or ketones, or the thermolysis or photolysis of aziridines. beilstein-journals.orgrsc.org

In the context of synthesizing 7a-substituted pyrrolizidines, the cycloaddition can be designed to be intramolecular or intermolecular. An intermolecular approach would involve the reaction of an azomethine ylide derived from proline with a benzyl-substituted dipolarophile. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile. msu.edunih.gov

A general scheme for this approach is the reaction of isatin (B1672199) and a secondary amino acid to generate an azomethine ylide, which then reacts with a dipolarophile. This has been used to create spiro-pyrrolidine and pyrrolizine derivatives. researchgate.netrsc.org The use of a chiral catalyst can lead to high enantio- and diastereoselectivity, providing access to optically active pyrrolizidines. nih.govrsc.org

| Reactants | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

| Isatin, Sarcosine | 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Reflux | Spiro-pyrrolidine derivatives | High | researchgate.net |

| α-imino ester | Various dipolarophiles | Chiral silver catalyst | Enantioenriched pyrrolizidines | High | nih.govrsc.org |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 2-benzothiazolamines | TFA | Imidazolidine derivatives | up to 98% | nih.gov |

Condensation and Annulation Strategies

Condensation and annulation reactions provide another versatile entry into the pyrrolizidine core. These methods often involve the sequential formation of C-C and C-N bonds to construct the bicyclic system. A notable example is the intramolecular aldol (B89426) condensation, which can be used to form one of the five-membered rings. beilstein-journals.orgnih.govbeilstein-journals.org For instance, a 1,6-dicarbonyl compound can undergo an intramolecular aldol reaction to form a five-membered ring. nih.gov

An aza-Robinson annulation, which is a variation of the classic Robinson annulation, can also be employed. This reaction sequence typically involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring, but modifications can be made to construct five-membered rings.

A robust methodology for producing stereoisomers of 7a-substituted pyrrolizidine derivatives starts from proline and epichlorohydrin, utilizing a stereocontrolled anionic cyclization as the key step. acs.org

| Starting Materials | Key Reaction | Product | Significance | Reference |

| Proline, Epichlorohydrin | Stereocontrolled anionic cyclization | 7a-substituted pyrrolizidine derivatives | Robust and adaptable for stereoisomers | acs.org |

| 1,6-Hexanedial | Intramolecular aldol reaction | 2-hydroxycyclopentane-1-carbaldehyde | Formation of a five-membered ring | nih.gov |

Hydrogenation and Reduction of Aromatic Pyrrolizine Precursors

The hexahydropyrrolizine skeleton can be accessed through the hydrogenation of unsaturated pyrrolizine precursors. This method is particularly useful when the corresponding aromatic pyrrolizine is readily available. The hydrogenation can be achieved using various catalytic systems, with the choice of catalyst and reaction conditions influencing the stereochemical outcome of the final product.

For example, pyrrolizin-3-ones can be hydrogenated to their hexahydro derivatives (pyrrolizidin-3-ones) in the presence of heterogeneous catalysts. nih.gov The diastereoselectivity of this reduction can be high, depending on the substitution pattern of the pyrrolizinone, the catalyst, and the solvent used. nih.gov Subsequent deoxygenation of the resulting pyrrolizidin-3-one provides a route to various necine bases.

The catalytic hydrogenation of a chiral pyrrole (B145914) derivative has been shown to proceed with high diastereoselectivity in a non-acidic medium, offering a successful example of controlling stereochemistry during the saturation of the pyrrole ring. msu.edu

| Precursor | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| 1- or 7-substituted Pyrrolizin-3-ones | Heterogeneous catalysts (e.g., Pd/C) | Hexahydro (pyrrolizidin-3-one) derivatives | up to >97:3 | nih.gov |

| N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | Rhodium on carbon, 20 bar, RT, methanol | Dihydropyrrole derivative | 95% d.e. | msu.edu |

Modern Catalytic and Stereoselective Approaches to this compound

Modern synthetic chemistry has seen the advent of powerful catalytic and stereoselective methods that can be applied to the synthesis of complex molecules like this compound. These approaches offer high efficiency, selectivity, and the ability to control the stereochemistry of the final product.

Transition Metal-Mediated Cyclizations (e.g., Ring-Closing Alkene Metathesis)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic systems. nih.govnih.gov This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct (ethylene). beilstein-journals.orgwikipedia.org

In the context of this compound synthesis, an RCM approach would involve a precursor containing a pyrrolidine ring substituted with two alkenyl chains. The introduction of the benzyl group could be achieved either before or after the RCM step. For instance, a diallylamine (B93489) derivative can undergo RCM to form a pyrroline, which can then be hydrogenated to the corresponding pyrrolidine. researchgate.net

The synthesis of various alkaloids, including those with pyrrolizidine skeletons, has been achieved using RCM as a key step. nih.govkib.ac.cn For example, the synthesis of (-)-epialexine involved the use of a Grubbs' catalyst for the formation of a hexahydroazocine intermediate, which was then converted to the pyrrolizidine core. nih.gov

| Catalyst | Reaction Type | Substrate | Product | Yield | Reference |

| Grubbs' catalyst | Ring-Closing Metathesis | Diallylamines | Pyrrolines | Excellent | researchgate.net |

| Grubbs' catalyst | Ring-Closing Metathesis | Amino alcohol with two double bonds | Hexahydroazocine | 73% | nih.gov |

| Ruthenium indenylidene complex | Ring-Closing Metathesis | Diene precursor | 7-membered heterocycle | 87% | nih.gov |

Enantioselective Synthesis via Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including the pyrrolizidine core. nih.govmdpi.com This approach utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts. nih.gov Proline and its derivatives are prominent organocatalysts, capable of promoting various asymmetric transformations. nih.govnih.gov

A key strategy involves the asymmetric functionalization of aldehydes using diarylprolinol silyl (B83357) ethers as catalysts. nih.govmdpi.com For instance, an enantioselective aza-Michael addition of pyrazoles to α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl ether, has been developed to produce key chiral intermediates. nih.gov This methodology allows for the formation of carbon-nitrogen bonds with high enantioselectivity, a crucial step in the construction of nitrogen-containing heterocycles like the pyrrolizidine skeleton.

The application of organocatalysis in the synthesis of pyrrolizidine alkaloids often involves cascade reactions, where multiple bonds and stereocenters are formed in a single operation. rsc.org For example, a cascade nitrone formation-cycloaddition reaction can construct the bicyclic core with control over the stereochemistry. rsc.org

| Catalyst Type | Reaction Type | Key Features | Reference |

| Diarylprolinol silyl ether | aza-Michael addition | High enantioselectivity in C-N bond formation. | nih.gov |

| Proline derivatives | Aldol and Michael additions | Catalyzes the formation of chiral building blocks. | nih.govnih.gov |

Multicomponent Reactions (MCRs) for Complex Pyrrolizine Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient and atom-economical approach to constructing diverse molecular scaffolds, including pyrrolizine derivatives. researchgate.netnih.gov This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are utilized in the synthesis of nitrogen-containing heterocycles. nih.gov For the synthesis of pyrrole and its fused derivatives like pyrrolizines, specific MCRs have been developed. These often involve the reaction of amines, aldehydes or ketones, and other reactive species to build the heterocyclic core in a single step. bohrium.commdpi.com For example, a three-component reaction of an amine, an aldehyde, and pyruvic acid can be used to construct quinoline-4-carboxylic acids, showcasing the power of MCRs in building heterocyclic systems. nih.gov

The design of MCRs for pyrrolizine synthesis often focuses on creating multiple bonds and stereocenters with high control. acs.org An example is the organocatalytic (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines, which selectively forms a pyrrolidine ring with three adjacent stereogenic centers. acs.org

| MCR Type | Reactants | Product Feature | Reference |

| Ugi Reaction | Amine, ketone/aldehyde, isocyanide, carboxylic acid | Forms a bis-amide product. | nih.gov |

| Passerini Reaction | Isocyanide, ketone/aldehyde, carboxylic acid | Yields an α-acyloxyamide. | nih.gov |

| (3+2)-Cycloaddition | 4-(alk-1-en-1-yl)-3-cyanocoumarins, imines | Pyrrolidine ring with three stereocenters. | acs.org |

Radical Processes in the Construction of Pyrrolizine Rings

Radical cyclization represents a powerful method for the construction of five-membered rings, a key structural feature of the pyrrolizidine skeleton. nih.govharvard.edu These reactions involve highly reactive radical intermediates and can be used to form strained or sterically hindered cyclic systems. harvard.edu

Traditionally, radical cyclizations rely on the addition of a radical to an unsaturated bond, such as an alkene. nih.gov However, newer methods have been developed that utilize saturated C-H bonds. One such strategy involves metalloradical catalysis, where a cobalt(II) complex activates an aliphatic diazo compound to generate a radical that then undergoes enantioselective alkylation of a C(sp³)–H bond. nih.govnih.gov This approach provides a novel way to form chiral pyrrolidines from readily available open-chain aldehydes. nih.govnih.gov

The stereochemical outcome of radical cyclizations can often be controlled. For instance, the stereoselective construction of the pyrrolizidine bridgehead has been achieved by taking advantage of the directing effect of an adjacent hydroxyl group. acs.org

| Radical Process | Key Feature | Advantage | Reference |

| Metalloradical C-H Alkylation | Enantioselective cyclization onto a C-H bond. | Utilizes saturated substrates. | nih.govnih.gov |

| Michael addition-radical cyclization | Combination of two reaction types for ring formation. | Builds complex five-membered rings. | acs.org |

Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound and related pyrrolizidine alkaloids is a significant challenge due to the multiple stereocenters present in these molecules. nih.govacs.org A flexible synthetic strategy is often required to access the various possible stereochemical arrangements. acs.org

A common approach starts from a chiral precursor, such as (S)-malic acid, and employs stereoselective reactions to build the pyrrolizidine core. rsc.org Key steps can include diastereoselective dihydroxylation of an alkene and inversion of stereochemistry at a ring junction, for example, through the hydroboration of an enamine. acs.org The use of chiral building blocks derived from natural sources, like proline, is also a prevalent strategy. rsc.org

Organocatalysis plays a crucial role in achieving high enantioselectivity. As mentioned previously, asymmetric organocatalytic reactions can introduce chirality early in the synthetic sequence, which is then carried through subsequent steps to yield the desired enantiopure product. nih.govmdpi.com The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. acs.org

| Starting Material/Method | Key Stereoselective Step | Target Stereochemistry | Reference |

| (S)-malic acid | Intermolecular carbenoid displacement | (+)-heliotridine, (+)-retronecine | rsc.org |

| Chiral α-amino aldehyde | Stereoselective [3+2] annulation | Natural alexine | nih.gov |

| Intermediate (+)-9 | Diastereoselective dihydroxylation, hydroboration | Various pyrrolizidine natural products | acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.combeilstein-journals.orgresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. sigmaaldrich.comedu.krd Multicomponent reactions (MCRs) are inherently green as they often improve atom economy and reduce the number of synthetic steps, thereby minimizing waste. researchgate.net

The use of catalysis, particularly biocatalysis and organocatalysis, is another cornerstone of green chemistry. edu.krdnih.gov Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov Organocatalysts, being metal-free, avoid the issues of toxicity and waste associated with heavy metal catalysts. nih.gov Furthermore, designing syntheses that utilize renewable feedstocks, such as sugars, is a key aspect of building a more sustainable chemical industry. greenchemistry-toolkit.org The development of biocatalytic processes to produce key chemical intermediates from renewable resources is an active area of research. greenchemistry-toolkit.org

| Green Chemistry Principle | Application in Pyrrolizidine Synthesis | Benefit | Reference |

| Atom Economy | Use of Multicomponent Reactions (MCRs). | Increased efficiency, reduced waste. | researchgate.netgreenchemistry-toolkit.org |

| Catalysis | Employing organocatalysts and biocatalysts. | Milder reaction conditions, reduced toxicity. | sigmaaldrich.comedu.krdnih.gov |

| Reduce Derivatives | Avoiding protecting groups where possible. | Fewer steps, less waste. | sigmaaldrich.com |

| Use of Renewable Feedstocks | Synthesis from biomass-derived chemicals. | Reduced carbon footprint. | beilstein-journals.org |

Structure Activity Relationship Sar Studies of 7a Benzylhexahydro 1h Pyrrolizine Derivatives

Fundamental Principles of SAR in Hexahydropyrrolizine Medicinal Chemistry

The structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. pharmacologymentor.com For the hexahydropyrrolizine scaffold, SAR studies are crucial for optimizing the therapeutic properties of its derivatives. The pyrrolidine (B122466) ring, a key component of the hexahydropyrrolizine system, is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for thorough exploration of the pharmacophore space. nih.gov

Key principles guiding SAR in this area include:

Stereochemistry: The spatial arrangement of substituents on the pyrrolizidine (B1209537) core significantly influences biological activity. The stereogenicity of the carbon atoms in the pyrrolidine ring can lead to different binding modes with target proteins. nih.gov

Lipophilicity and Solubility: Modifications to the hexahydropyrrolizine structure can alter its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A balance must be struck to ensure adequate solubility for formulation and bioavailability. nih.gov

Conformational Control: The puckering of the pyrrolidine ring can be controlled by the nature and position of substituents. This conformational control is a key factor in achieving the desired biological profile. nih.gov

Impact of Benzyl (B1604629) Moiety Substitution on Biological Activity Profiles

The benzyl group attached at the 7a-position of the hexahydropyrrolizine core is a critical determinant of biological activity. Modifications to this moiety can have a profound impact on the potency and selectivity of the resulting compounds.

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives highlighted the importance of the N-benzyl side chain for inhibitory potency against metallo-β-lactamases. nih.gov Similarly, research on C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as Hsp90 inhibitors demonstrated that this substitution leads to potent inhibition and broad-spectrum antiproliferative activity against cancer cell lines. nih.gov

The electronic properties of substituents on the benzyl ring also play a significant role. Studies on other benzylic systems have shown that both electron-donating and electron-withdrawing groups can influence reaction rates and biological activity, often by stabilizing radical intermediates or influencing the electronic environment of the pharmacophore. researchgate.netmdpi.comrsc.org

Design and Synthesis of Focused Libraries of 7a-benzylhexahydro-1H-pyrrolizine Analogues

The systematic exploration of SAR is often achieved through the design and synthesis of focused libraries of analogues. This approach allows medicinal chemists to probe the effects of specific structural modifications in a controlled manner.

Exploration of Substituent Effects on the Benzyl Ring

A common strategy involves introducing a variety of substituents onto the benzyl ring to probe electronic and steric effects. This can include:

Electron-donating groups: (e.g., -OCH3, -CH3) which can increase electron density in the ring.

Electron-withdrawing groups: (e.g., -Cl, -F, -NO2) which decrease electron density.

Bulky groups: (e.g., -tBu) to explore steric limitations in the binding pocket.

A study on cyclopentaquinoline derivatives showed that different substituents on a phenyl ring led to varying levels of anticancer activity, with some compounds exhibiting superior potency to the reference drug doxorubicin. rsc.org

Evaluation of Pyrrolizine Ring Modifications (e.g., Nitrogen Substitution, Ring Fusions)

Modifications to the core hexahydropyrrolizine structure are also a key area of investigation. This can involve:

N-Substitution: Introducing substituents on the nitrogen atom can alter the basicity and lipophilicity of the molecule.

Ring Fusions: Fusing additional rings to the pyrrolizidine scaffold can create novel chemical entities with distinct pharmacological profiles. Research on fused heterocyclic ring systems has shown them to be important scaffolds with a wide range of biological properties. mdpi.com

Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for optimizing lead compounds. nih.govencyclopedia.pub This involves replacing an atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

Examples of bioisosteric replacements include:

Replacing a phenyl ring with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com

Substituting a hydroxyl group with a fluorine atom or a methoxy (B1213986) group. cambridgemedchemconsulting.com

Exchanging a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, which has been shown to enhance anti-leukemic activity in certain scaffolds. nih.gov

These replacements can alter the molecule's size, shape, electronic distribution, and other properties to fine-tune its interaction with a biological target. encyclopedia.pub

Advanced Computational SAR Methodologies

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process. nih.gov These in silico techniques provide valuable insights into SAR and can predict the activity of novel compounds before they are synthesized. pharmacologymentor.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new analogues. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and key interactions.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity.

Cross-Structure-Activity Relationship (C-SAR): A newer approach that analyzes SAR data across different chemical series to identify broader trends and guide structural modifications. nih.gov

These computational tools, in conjunction with traditional synthetic chemistry, enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the discovery of more promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model is represented by a mathematical equation that relates one or more calculated molecular descriptors (e.g., electronic, hydrophobic, steric properties) to an observed biological response, such as inhibitory potency (IC50). peerj.com

In a hypothetical QSAR study of this compound derivatives targeting an enzyme like acetylcholinesterase (AChE), a series of analogs would be synthesized and tested. nih.govrsc.org Modifications would typically involve substitutions on the benzyl ring and potentially on the pyrrolizine core. For each compound, various physicochemical descriptors are calculated.

A resulting QSAR model might take the form of a linear equation: pIC50 = a(LogP) - b(PSA) + c(Dipole) + d

In this equation, pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of lipophilicity), PSA is the polar surface area, and Dipole is the molecule's dipole moment. The coefficients (a, b, c) indicate the direction and magnitude of each descriptor's influence on activity. A positive coefficient for LogP would suggest that higher lipophilicity is beneficial for activity, while a negative coefficient for PSA would imply that lower polarity enhances potency. nih.gov Such models are validated internally (e.g., cross-validation) and externally with a test set of compounds to ensure their predictive power. peerj.com

Interactive Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

This table presents a hypothetical dataset that could be used to generate a QSAR model. It includes various substitutions on the benzyl ring of the core scaffold, along with their calculated descriptors and resulting biological activity.

| Compound ID | Structure (R-group on Benzyl Ring) | pIC50 (Hypothetical) | LogP (Calculated) | Polar Surface Area (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1 | -H (Parent) | 6.5 | 3.2 | 3.24 | 215.32 |

| 2 | 4-Cl | 7.1 | 3.9 | 3.24 | 249.77 |

| 3 | 4-F | 6.8 | 3.4 | 3.24 | 233.31 |

| 4 | 4-CH3 | 6.9 | 3.7 | 3.24 | 229.35 |

| 5 | 4-OCH3 | 7.3 | 3.5 | 12.47 | 245.35 |

| 6 | 3-Cl | 6.7 | 3.9 | 3.24 | 249.77 |

| 7 | 3,4-diCl | 7.5 | 4.6 | 3.24 | 284.21 |

Matched Molecular Pair Analysis (MMPA) for Lead Optimization

Matched Molecular Pair Analysis (MMPA) is a powerful, data-driven technique used in lead optimization to identify the effects of small, discrete structural changes on molecular properties. researchgate.net The method involves systematically identifying pairs of molecules that differ only by a single, well-defined structural transformation (e.g., a hydrogen atom replaced by a chlorine atom). By analyzing the change in an experimental property (like potency, solubility, or metabolic stability) across many such pairs, medicinal chemists can derive "transformation rules" to guide drug design.

MMPA provides specific, actionable insights. For example, if the transformation of a methyl group to a hydroxyl group consistently improves aqueous solubility without significantly harming potency across a dataset, this becomes a valuable strategy for optimizing lead compounds. The analysis is context-dependent, meaning the effect of a transformation can vary based on its location within the molecule.

For the this compound series, MMPA could be used to fine-tune properties. A medicinal chemistry team might analyze a database of synthesized compounds to understand the impact of subtle changes on the benzyl ring.

Interactive Table 2: Hypothetical Matched Molecular Pair Analysis for this compound Derivatives

This table illustrates how MMPA connects specific structural changes to changes in key drug-like properties. Each row represents a chemical transformation and its average observed effect.

| Transformation (R1 → R2) | Example Pair (Compound ID) | Average Change in Potency (ΔpIC50) | Average Change in Solubility (ΔlogS) | Interpretation |

|---|---|---|---|---|

| H → F (at para-position) | 1 → 3 | +0.3 | -0.1 | Modest potency gain with minimal impact on solubility. |

| H → Cl (at para-position) | 1 → 2 | +0.6 | -0.5 | Significant potency gain, but at the cost of reduced solubility. |

| H → CH3 (at para-position) | 1 → 4 | +0.4 | -0.4 | Good potency increase, but solubility decreases. |

| CH3 → OCH3 (at para-position) | 4 → 5 | +0.4 | +0.3 | Increases both potency and solubility, a highly desirable transformation. |

| Cl (para) → Cl (meta) | 2 → 6 | -0.4 | 0.0 | Positional change is detrimental to potency. |

By leveraging these computational approaches, researchers can build a deep understanding of the SAR for the this compound scaffold, enabling more efficient and rational design of new, optimized derivatives.

Preclinical Biological Activity and Mechanistic Investigations of 7a Benzylhexahydro 1h Pyrrolizine Analogues

Overview of Diverse Biological Activities Associated with Pyrrolizine Scaffolds

The inherent structural features of the pyrrolizine scaffold have led to the development of compounds with a broad spectrum of pharmacological effects. These activities include, but are not limited to, anti-inflammatory, nootropic, antiemetic, antibacterial, antiviral, anticonvulsant, antiarrhythmic, and anticancer properties. researchgate.netpharaohacademy.comresearchgate.net The versatility of this scaffold is highlighted by the successful clinical application of pyrrolizine derivatives such as Ketorolac for inflammation and Mitomycin C for cancer treatment. pharaohacademy.comresearchgate.net Furthermore, the pyrrolizine framework has been a foundation for the design of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), such as Licofelone, which has undergone clinical evaluation for osteoarthritis. researchgate.netpharaohacademy.comresearchgate.net The anticancer potential of pyrrolizine-based compounds is a particularly active area of research, with numerous derivatives demonstrating cytotoxicity against various cancer cell lines. pharaohacademy.comnih.gov

The mechanisms underlying the diverse biological effects of pyrrolizine analogues are multifaceted. They have been shown to act through various pathways, including the inhibition of enzymes like COX, alteration of cancer cell cytoplasmic membrane permeability, and DNA alkylation. researchgate.netpharaohacademy.com Other reported mechanisms involve the inhibition of DNA replication, ribosomal RNA (rRNA) synthesis, and key signaling proteins such as Rac1 kinase and thioredoxin reductase. researchgate.netpharaohacademy.com

In Vitro Pharmacological Profiling and Target Engagement Studies

The preclinical evaluation of 7a-benzylhexahydro-1H-pyrrolizine and its analogues involves a comprehensive series of in vitro assays to elucidate their pharmacological profile and identify specific molecular targets.

Enzyme inhibition assays are crucial for determining the potential of pyrrolizine analogues to modulate the activity of specific enzymes involved in various disease processes. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Certain pyrrolizine derivatives have been identified as inhibitors of COX-1 and COX-2, key enzymes in the inflammatory pathway. For instance, Ketorolac demonstrates inhibitory activity against both isoforms. researchgate.net Licofelone, another pyrrolizine derivative, acts as a dual inhibitor of both COX and 5-LOX. pharaohacademy.comresearchgate.net

Glycosidases: The inhibitory activity of pyrrolizine-based compounds against glycosidases has been explored, suggesting potential applications in metabolic disorders.

Rac1 Kinase and Thioredoxin Reductase: Some pyrrolizine compounds have been shown to inhibit Rac1 kinase and thioredoxin reductase, enzymes that play significant roles in cancer cell signaling and redox homeostasis. researchgate.netpharaohacademy.com

Below is a table summarizing the enzyme inhibitory activities of selected pyrrolizine analogues.

| Compound/Analogue | Target Enzyme(s) | Observed Effect | Reference(s) |

| Ketorolac | COX-1, COX-2 | Inhibition | researchgate.net |

| Licofelone | COX, 5-LOX | Dual Inhibition | pharaohacademy.comresearchgate.net |

| Various Pyrrolizines | Rac1 Kinase | Inhibition | researchgate.netpharaohacademy.com |

| Various Pyrrolizines | Thioredoxin Reductase | Inhibition | researchgate.netpharaohacademy.com |

Receptor binding and functional assays are employed to assess the interaction of pyrrolizine analogues with specific receptors, providing insights into their potential as agonists or antagonists. nih.govnih.gov

5-HT4 Receptor: Certain pyrrolizine-based derivatives have demonstrated activity at the 5-HT4 receptor, with some acting as partial agonists, which could have implications for gastrointestinal motility. researchgate.net

Muscarinic Acetylcholine Receptor M1: The interaction of pyrrolizine compounds with muscarinic receptors has also been a subject of investigation, suggesting potential applications in neurological disorders.

The following table outlines the receptor binding profiles of specific pyrrolizine derivatives.

| Compound/Analogue | Receptor Target | Activity | Reference(s) |

| Pyrrolizine Derivative 9 | 5-HT4 Receptor | Partial Agonist | researchgate.net |

| Pyrrolizine Derivative 10 | 5-HT4 Receptor | Partial Agonist | researchgate.net |

| Pyrrolizine Derivative 11 | 5-HT4 Receptor | Antagonist | researchgate.net |

A significant mechanism of action for some pyrrolizine derivatives, particularly those with anticancer properties, involves direct interaction with DNA. nih.gov

DNA Alkylation: The chemical structure of certain pyrrolizine compounds allows them to act as alkylating agents, forming covalent bonds with DNA bases. This can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. researchgate.netpharaohacademy.com This mechanism is a hallmark of the anticancer agent Mitomycin C. researchgate.net

Beyond direct enzyme or receptor interactions, pyrrolizine analogues can exert their biological effects by modulating broader cellular pathways.

DNA Replication and rRNA Inhibition: Some pyrrolizine compounds have been found to interfere with fundamental cellular processes such as DNA replication and the synthesis of ribosomal RNA (rRNA), leading to the inhibition of cell growth and proliferation. researchgate.netpharaohacademy.com

In Vivo Preclinical Efficacy Evaluation of this compound (e.g., Antimalarial Models)

The in vivo efficacy of specific 7a-substituted hexahydro-1H-pyrrolizine derivatives has been demonstrated in preclinical models of malaria. A notable example is a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, referred to as MG3. mdpi.comnih.govlshtm.ac.uk This compound has shown potent activity against various strains of the malaria parasite, Plasmodium falciparum, including drug-resistant isolates. nih.govlshtm.ac.uk In rodent models of malaria, including those using P. berghei, P. chabaudi, and P. yoelii, MG3 exhibited oral activity with efficacy comparable to or better than the established antimalarial drug chloroquine. nih.govlshtm.ac.uk These findings underscore the potential of the this compound scaffold in the development of new antimalarial agents. mdpi.comnih.govlshtm.ac.uk

Mechanistic Elucidation of Biological Action

The biological effects of pyrrolizine and pyrrolizidine (B1209537) compounds are diverse, ranging from anticancer and anti-inflammatory to antiviral activities. nih.gov The underlying mechanisms are often attributed to their ability to interact with various biomolecules, leading to the modulation of cellular pathways.

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For the broader class of pyrrolizidine alkaloids, research has pointed towards several potential targets, often identified through a combination of computational and experimental approaches.

One of the primary mechanisms of action for many naturally occurring PAs involves their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic species, which are highly electrophilic and can form covalent adducts with cellular macromolecules such as DNA and proteins. nih.gov These adducts can disrupt normal cellular function and are thought to be a key factor in the observed toxicity and, in some cases, the therapeutic effects of these compounds. The detection of these pyrrole-protein adducts has been proposed as a potential biomarker for PA-induced hepatotoxicity. mdpi.com

In the context of anticancer activity, several pyrrolizine derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, certain novel pyrrolizine-5-carboxamides have been identified as potent inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. nih.gov The selectivity for COX-2, which is often overexpressed in tumors, makes these compounds interesting candidates for further development. nih.gov

Furthermore, some synthetic pyrrolizine analogues have been shown to target protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in cancer. Studies on certain pyrrolizine-5-carboxamides revealed weak to moderate inhibitory activity against a panel of six kinases. nih.gov Another study on novel pyrrolizine derivatives suggested that their anticancer effects are mediated, at least in part, through the activation of caspases, key enzymes in the apoptotic pathway. nih.gov

Computational methods have also been employed to predict potential targets for PAs. Reverse docking studies have suggested that toxic PAs may interact with proteins involved in glutathione (B108866) metabolism, such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1).

While these studies provide valuable insights into the potential targets of pyrrolizine-related compounds, the development and use of high-quality, specific chemical probes for this compound itself are not yet reported in the literature. Such probes would be invaluable for definitively identifying its direct binding partners and validating them in cellular and in vivo models.

Understanding the precise molecular interactions between a compound and its biological target is fundamental to elucidating its mechanism of action and for guiding the design of more potent and selective analogues. For various pyrrolizine derivatives, molecular docking and other computational techniques have been utilized to predict and analyze their binding modes.

In studies of pyrrolizine-based COX inhibitors, docking simulations have shown that these compounds can fit snugly into the active sites of COX-1 and COX-2. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, are thought to be responsible for their inhibitory activity. nih.gov

Similarly, for pyrrolizine derivatives targeting protein kinases, docking studies have helped to visualize their binding within the ATP-binding pocket of kinases like ALK1 and Aurora kinases. nih.gov The ability of these compounds to form stable interactions within these sites provides a structural basis for their observed kinase inhibitory effects. nih.gov

For pyrrolizidine alkaloids that exert their effects through DNA adduction, the interaction is covalent. The electrophilic pyrrolic esters formed during metabolism can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and cross-links. These DNA lesions can stall replication and transcription, ultimately triggering cell cycle arrest and apoptosis. mdpi.com

It is important to note that detailed crystallographic or NMR spectroscopic data demonstrating the binding of this compound to a specific macromolecular target are currently unavailable. Such studies would be essential to definitively characterize its binding mode and the key intermolecular interactions driving its biological activity.

Table of Research Findings for Pyrrolizine Analogues

| Compound Class | Identified/Predicted Target(s) | Key Mechanistic Findings | IC50/EC50/Kd Values |

| Pyrrolizine-5-carboxamides | COX-1, COX-2, ALK1, Aurora kinases | Inhibition of COX enzymes with high selectivity for COX-2; weak to moderate kinase inhibition; induction of apoptosis. nih.gov | COX-1: 5.78-11.96 µMCOX-2: 0.1-0.78 µM nih.gov |

| Novel Pyrrolizine Derivatives | Caspases | Induction of apoptosis via activation of caspase-3/7. nih.gov | MCF-7 & PC-3 cells: < 40 µM (most compounds); < 2.73 µM (most potent) nih.gov |

| 7,7a-diepialexine (a PA) | α-glucosidase 1 | Inhibition of HIV-1 by diminishing cleavage of precursor glycoprotein (B1211001) gp160. mdpi.com | Anti-HIV-1: 0.38 mM mdpi.com |

Computational Chemistry and Molecular Modeling in 7a Benzylhexahydro 1h Pyrrolizine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 7a-benzylhexahydro-1H-pyrrolizine and its derivatives within the active site of a biological target.

Molecular docking simulations are employed to predict how this compound and its analogs fit into the binding pocket of a target protein. These simulations generate various possible binding poses and estimate their binding affinities, typically expressed as a scoring function or binding energy. For instance, in studies of pyrrolizine derivatives targeting enzymes like cyclooxygenases (COX) or cyclin-dependent kinases (CDKs), docking has been successfully used to identify the most stable binding conformations. nih.govnih.govscispace.com The binding affinity scores help in prioritizing compounds for synthesis and biological evaluation.

A docking study of various pyrrolizine derivatives into the active sites of COX-1 and COX-2 has revealed differential binding affinities, suggesting potential for selectivity. nih.govmdpi.com Similarly, docking of pyrrolizine-based compounds into the ATP-binding pocket of CDK2 has been performed to predict their inhibitory potential. nih.govnih.gov While specific data for this compound is not available, the methodologies applied to these related compounds are directly applicable. The benzyl (B1604629) group at the 7a-position of the hexahydropyrrolizine core would be expected to play a significant role in occupying hydrophobic pockets within a target's active site.

Table 1: Representative Predicted Binding Affinities of Pyrrolizine Derivatives against Various Targets (Illustrative)

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software |

| Pyrrolizine-NSAID Hybrid | COX-1 | -8.5 to -9.2 | AutoDock |

| Pyrrolizine-NSAID Hybrid | COX-2 | -9.5 to -10.8 | AutoDock |

| Pyrrolizine-urea/thiourea | CDK2 | -7.8 to -8.9 | MOE |

| Fused 1H-pyrrole | EGFR | -9.1 to -10.2 | MOE |

Note: The data in this table is illustrative and based on findings for various pyrrolizine derivatives, not specifically this compound.

Beyond predicting binding poses, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in the case of pyrrolizine-based COX inhibitors, docking studies have identified key hydrogen bond interactions with amino acid residues such as Arginine and Tyrosine in the active site. mdpi.comrsc.org The phenyl group of the benzyl substituent in this compound would likely engage in hydrophobic interactions with nonpolar residues of the target protein. A detailed analysis of these interactions is crucial for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.gov For this compound, DFT can be used to calculate a variety of molecular properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov These properties are fundamental to understanding the molecule's reactivity and its ability to participate in different types of interactions. For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compound. nih.gov In studies of related pyrrolizidine (B1209537) alkaloids, DFT has been used to understand their structure and base-pairing properties when forming DNA adducts. cdnsciencepub.com

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. For this compound, MD simulations can be used to assess the stability of the predicted docking poses and to identify any conformational changes in the protein upon ligand binding. These simulations are computationally intensive but provide a more realistic representation of the biological system. Studies on other pyrrolizine-based inhibitors have utilized MD simulations to confirm the stability of the ligand within the active site and to analyze the persistence of key intermolecular interactions over time. nih.govnih.gov

Cheminformatics Approaches for Chemical Space Exploration and Scaffold Profiling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the this compound scaffold, cheminformatics tools can be used to explore the "chemical space" around this core structure. nih.govbiorxiv.org This involves generating virtual libraries of analogs by systematically modifying the substituents on the hexahydropyrrolizine ring. These virtual libraries can then be screened for drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure that the designed compounds have favorable pharmacokinetic profiles. tandfonline.com Scaffold profiling can also be used to compare the this compound core to other known bioactive scaffolds, helping to predict potential biological targets and off-target effects. nih.govnih.gov

Virtual Screening and De Novo Design Strategies for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.comnih.gov Starting with the this compound scaffold, virtual screening can be employed in two primary ways. Firstly, a library of existing compounds containing this scaffold can be docked against a panel of known drug targets to identify potential new uses for this chemical class (a practice known as drug repurposing). Secondly, a virtual library of novel analogs can be generated and screened against a specific target to identify new lead compounds.

De novo design, on the other hand, is a computational approach that builds novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's active site. Using the this compound as a starting fragment, de novo design algorithms can suggest novel modifications and substitutions that would optimize the binding to a particular protein target, potentially leading to the discovery of highly potent and selective inhibitors.

Future Research Directions and Translational Opportunities

Development of Advanced 7a-benzylhexahydro-1H-pyrrolizine-Based Chemical Probes for Systems Biology

The advancement of systems biology hinges on the availability of sophisticated chemical tools to dissect complex biological processes in a native cellular context. Chemical probes derived from novel scaffolds like this compound can serve as powerful instruments for target identification and validation.

The design of such probes involves the strategic incorporation of reporter tags, such as fluorophores or biotin, and photoreactive cross-linking groups, like benzophenones or diazirines, onto the core this compound structure. These modifications, while enabling visualization and covalent capture of protein targets, must be carefully designed to minimize perturbation of the molecule's intrinsic biological activity.

A key application for these probes lies in the elucidation of the mechanism of action of bioactive this compound derivatives. By employing techniques such as activity-based protein profiling (ABPP), researchers can identify the specific cellular targets with which these compounds interact. This approach is particularly valuable for discovering novel druggable sites and for understanding the polypharmacology of these agents.

Furthermore, the development of minimalist linkers for probe design is a critical area of focus. These linkers, which contain both a photoreactive group and a bioorthogonal handle for downstream analysis, are designed to have a minimal impact on the probe's potency and cell permeability. This allows for more accurate profiling of the compound's interactions within the complex cellular milieu.

Exploration of Unconventional Synthetic Pathways for Enhanced Structural Diversity

The therapeutic potential of the this compound scaffold is directly linked to the accessible chemical space around its core structure. To this end, the exploration of unconventional synthetic methodologies is paramount for generating a diverse library of analogs with a wide range of physicochemical properties and biological activities.

Traditional synthetic approaches to pyrrolizidine (B1209537) alkaloids often rely on multi-step sequences that can be cumbersome and limit the scope of achievable structural modifications. Modern synthetic chemistry offers a plethora of innovative strategies to overcome these limitations. Techniques such as diversity-oriented synthesis (DOS), which aims to rapidly generate structurally complex and diverse small molecules from a common starting material, are particularly well-suited for expanding the chemical space around the this compound core.

Moreover, the application of novel catalytic methods, including C-H activation and late-stage functionalization, can provide direct access to previously inaccessible derivatives. These methods allow for the selective modification of the pyrrolizidine core at various positions, enabling the systematic exploration of structure-activity relationships (SAR). The insights gained from these studies are invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Integrative Mechanistic Studies Combining Experimental and Computational Approaches

A deep understanding of the molecular mechanisms underpinning the biological effects of this compound derivatives is crucial for their rational development as therapeutic agents. An integrative approach that combines experimental and computational methods is essential for a comprehensive elucidation of their mode of action.

Experimental techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the binding of this compound analogs to their protein targets. This information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity.

In parallel, computational methods, including molecular docking and molecular dynamics (MD) simulations, can be used to predict binding poses, estimate binding free energies, and explore the conformational dynamics of the ligand-protein complex. These in silico approaches can guide the design of new analogs with improved binding properties and can help to interpret experimental data.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Application of Artificial Intelligence and Machine Learning for Accelerated Pyrrolizine Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govnih.govuniversiteitleiden.nl The application of these technologies to the discovery of new pyrrolizidine-based compounds holds immense promise. nih.gov

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for a wide range of properties, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govyoutube.com These models can be used to virtually screen vast chemical libraries and identify promising hit compounds with a much higher throughput than traditional experimental screening methods. nih.gov

Moreover, generative AI models can be employed for the de novo design of novel this compound derivatives with desired properties. nih.gov These models can learn the underlying patterns in existing chemical data and generate new molecular structures that are predicted to be active and have favorable drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.